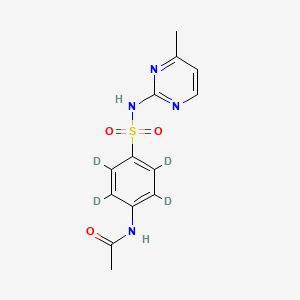
1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose (Tetra-O-AcGal) is a carbohydrate molecule that has been studied for its various biological applications. Tetra-O-AcGal is a derivative of D-galactose and is found in the glycoproteins of some bacteria and fungi. It has been used in various scientific research applications such as in the synthesis of glycoproteins, in the study of enzyme-catalyzed reactions, and in the study of carbohydrate-protein interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis of Disaccharides
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose can be used in the synthesis of disaccharides . Disaccharides are a type of carbohydrate that consists of two monosaccharides (simple sugars) linked together. They play crucial roles in various biological processes.
Preparation of D-glucose-6-phosphate
This compound can also be used in the preparation of D-glucose-6-phosphate . D-glucose-6-phosphate is an important compound in both glycolysis and the pentose phosphate pathway, which are metabolic pathways in cells.
Study of Substrates for Inositol Synthase
Phosphorylated derivatives of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose have proven valuable in the study of substrates for inositol synthase . Inositol synthase is an enzyme that plays a key role in the inositol biosynthesis pathway.
Preparation of Anionic Surfactants
Another application of this compound is in the preparation of anionic surfactants . Anionic surfactants are widely used in many industrial processes and consumer products, including detergents and personal care products.
Wirkmechanismus
Target of Action
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is a synthetic compound that is primarily used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
Instead, it undergoes chemical reactions to form other compounds that can interact with biological targets . For instance, it can be converted into its more stable hemiacetal counterpart .
Biochemical Pathways
The compounds synthesized from it may play roles in various biochemical pathways depending on their structure and function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific compounds that are synthesized from it .
Result of Action
The compounds synthesized from it can have various effects depending on their structure and function .
Action Environment
The action of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is primarily in the chemical laboratory where it is used to synthesize other compounds . Environmental factors such as temperature, pH, and the presence of other chemicals can influence its reactivity and the yield of the synthesis reactions .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-RGDJUOJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416225 |
Source


|
| Record name | STK366747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose | |
CAS RN |
56822-34-5 |
Source


|
| Record name | STK366747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Can 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose be used to synthesize more complex carbohydrates?
A: Yes, 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose can act as a glycosyl donor in carbohydrate synthesis. For example, it can be reacted with benzyl trifluoromethanesulfonate to produce tri-O-acetyl-2-O-benzyl-α-D-galactopyranosyl bromide. [] This compound can then be used as a glycosyl donor in various glycosylation reactions to create more complex oligosaccharides and glycoconjugates. []
Q2: Are there alternative synthetic routes to generate specific glycosyl halide derivatives from 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose?
A: Yes, the research highlights the use of dichloromethyl methyl ether (DCMME) to selectively cleave specific positions in protected oligosaccharides containing 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose units. [] This method allows for the preparation of various glycosyl chlorides, which are valuable intermediates in the synthesis of complex carbohydrates.
Q3: What happens when 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose is treated with methyl sulfoxide and acetic anhydride?
A: Interestingly, instead of the expected acetylation product, treating 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose with methyl sulfoxide and acetic anhydride leads to the formation of kojic acid diacetate. [] This unexpected outcome highlights the potential for novel reactivity and product formation depending on the reaction conditions and reagents employed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
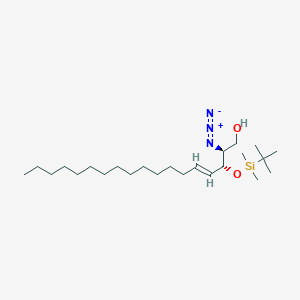
![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)
![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)
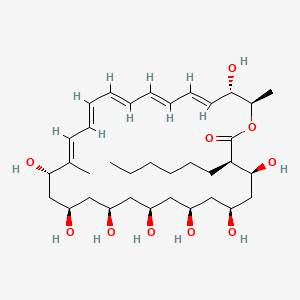
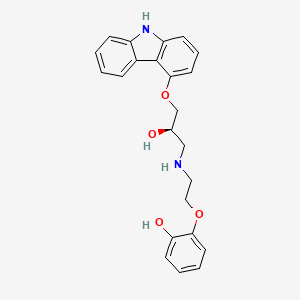

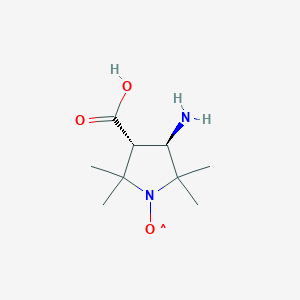
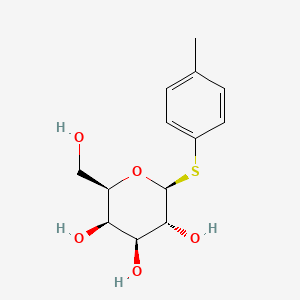



![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)
